2-Ethoxycarbonyl-4'-nitrobenzophenone

Description

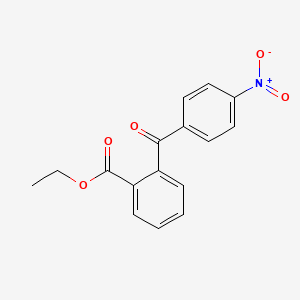

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-2-22-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(10-8-11)17(20)21/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHBUPYSSMOWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641523 | |

| Record name | Ethyl 2-(4-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-93-6 | |

| Record name | Ethyl 2-(4-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxycarbonyl-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxycarbonyl-4'-nitrobenzophenone, a derivative of the benzophenone scaffold, is a compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring an ethoxycarbonyl group and a nitro group on separate phenyl rings connected by a ketone, suggests potential applications as an intermediate in the synthesis of more complex molecules and as a candidate for biological evaluation. This technical guide provides a summary of its known physicochemical properties, postulated synthetic routes, and expected analytical characteristics based on available data for structurally related compounds. Due to a lack of specific experimental data in the current literature for this compound, this document leverages information on analogous compounds to provide a predictive overview for researchers.

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₆H₁₃NO₅ | [1][] |

| Molecular Weight | 299.28 g/mol | [1][3] |

| CAS Number | 760192-93-6 | [1][] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, based on the properties of similar benzophenone derivatives. |

| Appearance | Not available | Expected to be a solid at room temperature, potentially crystalline, with a color ranging from white to yellow, characteristic of many nitroaromatic compounds. |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, based on general methods for the synthesis of substituted benzophenones, a plausible synthetic route would involve a Friedel-Crafts acylation reaction.

Postulated Synthesis: Friedel-Crafts Acylation

A likely synthetic pathway involves the reaction of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Postulated Friedel-Crafts acylation for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of ethyl benzoate in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).

-

Addition of Acylating Agent: A solution of 4-nitrobenzoyl chloride in the same solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product obtained after solvent evaporation would likely be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings. The protons on the nitro-substituted ring would likely appear more downfield due to the electron-withdrawing effect of the nitro group. The protons of the ethyl group of the ester would appear as a characteristic triplet and quartet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, and the carbons of the ethyl group. The carbon attached to the nitro group and the carbons in its vicinity would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

C=O (Ketone): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.

-

C=O (Ester): Another strong absorption band for the ester carbonyl is expected around 1720-1740 cm⁻¹.

-

NO₂ (Nitro group): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O (Ester): Stretching vibrations for the C-O bond of the ester would appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H: Stretching vibrations would be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 299.28. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), and the nitro group (-NO₂).

Potential Biological Activity and Applications

While no specific biological studies on this compound have been found, the benzophenone scaffold is present in numerous compounds with a wide range of biological activities. Benzophenone derivatives have been investigated for their potential as anti-inflammatory, antioxidant, antifungal, and antibacterial agents[4][5][6][7][8].

The presence of the nitro group, a common feature in many bioactive molecules, and the ester functionality, which can be a target for enzymatic hydrolysis in vivo, suggests that this compound could be a candidate for biological screening. It may also serve as a valuable intermediate in the synthesis of novel pharmaceutical compounds.

Logical Workflow for Investigating Biological Potential:

Figure 2: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further research and development. While specific experimental data on its physicochemical properties and biological activities are currently lacking in the public domain, this guide provides a foundational understanding based on the principles of organic chemistry and the known characteristics of related compounds. Future research should focus on the synthesis and thorough characterization of this compound to enable a comprehensive evaluation of its potential applications in medicinal chemistry and materials science.

References

- 1. 2-Ethoxycarbonyl-4′-nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 3. This compound | #5123 | Rieke Metals Products & Services [riekemetals.com]

- 4. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethoxycarbonyl-4'-nitrobenzophenone CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethoxycarbonyl-4'-nitrobenzophenone, a benzophenone derivative of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document focuses on its fundamental properties, a proposed synthetic route based on established chemical principles, and predicted analytical data.

Chemical Identity and Properties

This compound is an aromatic ketone containing both an ester and a nitro functional group. These features make it a potential intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores.

| Property | Value |

| CAS Number | 760192-93-6 |

| IUPAC Name | ethyl 2-(4-nitrobenzoyl)benzoate |

| Molecular Formula | C₁₆H₁₃NO₅ |

| Molecular Weight | 299.28 g/mol |

| Predicted Boiling Point | 447.2 ± 25.0 °C at 760 mmHg |

| Predicted Density | 1.280 ± 0.06 g/cm³ |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] |

| InChI Key | RKHBUPYSSMOWMO-UHFFFAOYSA-N |

Note: Predicted data is based on computational models and has not been experimentally verified.

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is a standard procedure for the formation of aryl ketones.[1][2][3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the aromatic ring of ethyl benzoate.

The ethyl ester group of ethyl benzoate is a deactivating group but directs electrophilic substitution to the meta position. However, due to steric hindrance from the adjacent ester group, acylation is also likely to occur at the less hindered ortho and para positions. Therefore, the desired ortho-substituted product, this compound, would need to be separated from other isomers formed during the reaction.

Proposed Experimental Protocol

Materials:

-

Ethyl benzoate

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add ethyl benzoate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of ethyl benzoate is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from ethanol to isolate the this compound isomer.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Predicted Analytical Data

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.30 | Doublet | 2H | Protons ortho to the nitro group |

| ~ 7.90 - 7.40 | Multiplet | 6H | Remaining aromatic protons |

| ~ 4.40 | Quartet | 2H | -O-CH₂ -CH₃ of the ethyl ester |

| ~ 1.40 | Triplet | 3H | -O-CH₂-CH₃ of the ethyl ester |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | Carbonyl carbon of the ketone |

| ~ 166 | Carbonyl carbon of the ester |

| ~ 150 | Aromatic carbon attached to NO₂ |

| ~ 124 - 145 | Other aromatic carbons |

| ~ 61 | -O- CH₂-CH₃ of the ethyl ester |

| ~ 14 | -O-CH₂-CH₃ of the ethyl ester |

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1720 | C=O stretch of the ester |

| ~ 1660 | C=O stretch of the ketone |

| ~ 1520 & 1350 | Asymmetric and symmetric N-O stretches of the nitro group |

| ~ 1280 | C-O stretch of the ester |

Safety and Handling

No specific safety data is available for this compound. However, based on the safety profiles of related nitrobenzophenone compounds, the following precautions should be taken[4][5][6][7][8]:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[4][5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[4] After handling, wash hands thoroughly.[5]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][5] Keep the container tightly sealed.[4]

-

Fire Hazards: While not considered highly flammable, it may emit toxic fumes, including nitrogen oxides and carbon monoxide, upon combustion. Use a fire extinguisher suitable for the surrounding fire.[4]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4] In case of skin contact, wash with soap and water.[5] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[4]

Potential Applications in Drug Development

Benzophenone derivatives are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the nitro group and the ester functionality on the this compound scaffold provides handles for further chemical modification. For instance, the nitro group can be reduced to an amine, which is a common precursor for the synthesis of various heterocyclic systems and other pharmacologically active molecules. The ester group could be hydrolyzed to the corresponding carboxylic acid, allowing for the formation of amides or other derivatives.

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active benzophenones suggests it could be a valuable starting material or intermediate in drug discovery programs. Further research would be required to explore its potential therapeutic applications.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Spectral Analysis of 2-Ethoxycarbonyl-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Ethoxycarbonyl-4'-nitrobenzophenone (Ethyl 2-(4-nitrobenzoyl)benzoate), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.30 | Doublet (d) | 2H | Aromatic (Protons ortho to -NO₂) |

| ~7.90 | Doublet (d) | 2H | Aromatic (Protons meta to -NO₂) |

| ~7.85 | Doublet (d) | 1H | Aromatic (Proton ortho to -C=O) |

| ~7.60 - 7.75 | Multiplet (m) | 3H | Aromatic (Remaining protons) |

| ~4.20 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~166 | C=O (Ester) |

| ~150 | Aromatic (C-NO₂) |

| ~142 | Aromatic (Quaternary) |

| ~137 | Aromatic (Quaternary) |

| ~133 | Aromatic (CH) |

| ~131 | Aromatic (CH) |

| ~130 | Aromatic (CH) |

| ~129 | Aromatic (CH) |

| ~124 | Aromatic (CH) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Major Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric N-O Stretch (Nitro) |

| ~1345 | Strong | Symmetric N-O Stretch (Nitro) |

| ~1280 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Major Mass Spectrometry (MS) Fragments

| m/z | Proposed Fragment |

| 299 | [M]⁺ (Molecular Ion) |

| 270 | [M - C₂H₅]⁺ |

| 254 | [M - OC₂H₅]⁺ |

| 226 | [M - COOC₂H₅]⁺ |

| 150 | [C₆H₄NO₂C=O]⁺ |

| 121 | [C₆H₅C=O]⁺ |

| 104 | [C₆H₄C=O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for aromatic ketones and esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plate.

-

Place the sample-coated salt plate in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. For a compound like this, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-MS) would be appropriate.[2] Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.[3]

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole instrument.[2]

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained.[2]

-

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound using various spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.

References

The Solubility Profile of 2-Ethoxycarbonyl-4'-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethoxycarbonyl-4'-nitrobenzophenone in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility assessments based on structurally similar compounds, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is a complex organic molecule featuring a benzophenone core, a nitro group, and an ethoxycarbonyl group. These functional groups dictate its polarity and, consequently, its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, reaction chemistry, and potential applications in pharmaceutical and materials science.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be inferred from its structural components. The presence of the polar nitro and ethoxycarbonyl groups suggests some affinity for polar solvents, while the large nonpolar aromatic benzophenone backbone indicates good solubility in nonpolar and moderately polar organic solvents.

A qualitative summary of the expected solubility, based on data for analogous compounds such as benzophenone, 4-nitrobenzophenone, and ethyl 4-nitrobenzoate, is presented in the table below. Benzophenone is known to be soluble in a range of organic solvents including alcohol, acetone, ether, acetic acid, chloroform, and benzene. Similarly, 4-nitrobenzophenone exhibits moderate solubility in ethanol and acetone. Ethyl 4-nitrobenzoate is also generally soluble in common organic solvents like ethanol, acetone, and chloroform.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound |

| Polar Protic | Methanol, Ethanol | Moderate to Good |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good to High |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate |

| Chlorinated | Dichloromethane, Chloroform | Good to High |

Table 1: Predicted qualitative solubility of this compound in common organic solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The gravimetric method is a widely accepted and reliable technique.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known amount of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The mass of the dissolved this compound can then be determined by subtracting the initial weight of the empty container. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

An In-depth Technical Guide on the Theoretical and Experimental Characterization of 2-Ethoxycarbonyl-4'-nitrobenzophenone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a representative technical guide on the theoretical and experimental studies of 2-Ethoxycarbonyl-4'-nitrobenzophenone. As detailed research on this specific molecule is not widely available in the public domain, the experimental protocols and quantitative data presented herein are based on established methodologies and data for structurally analogous substituted benzophenones. These should be considered illustrative examples for guiding future research.

Introduction

Benzophenones are a class of aromatic ketones that serve as crucial structural motifs in medicinal chemistry, materials science, and photochemistry. Their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of specific substituents, such as an ethoxycarbonyl group at the 2-position and a nitro group at the 4'-position, is anticipated to modulate the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby influencing its physicochemical characteristics and biological efficacy.

This guide outlines a comprehensive approach to the theoretical and experimental characterization of this compound, providing a framework for its synthesis, purification, and in-depth analysis.

Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules before their synthesis.

Computational Methodology

A plausible computational approach for studying this compound would involve geometry optimization and frequency calculations using DFT with a suitable functional and basis set, such as B3LYP/6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations would be performed in the gas phase. The optimized geometry would be confirmed as a true minimum on the potential energy surface by the absence of imaginary frequencies.

Predicted Molecular Geometry

The optimized molecular structure of this compound would be characterized by the dihedral angles between the two phenyl rings and the central carbonyl group. Steric hindrance from the 2-ethoxycarbonyl group is expected to cause a significant twist in the molecule. The following table presents exemplar predicted geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.225 |

| C-C (inter-ring) | 1.510 | |

| C-N (nitro) | 1.480 | |

| C-O (ester) | 1.350 | |

| Bond Angles (°) | Phenyl-C-Phenyl | 120.5 |

| O-N-O (nitro) | 124.0 | |

| Dihedral Angles (°) | Phenyl1-C-C=O | 45.0 |

| Phenyl2-C-C=O | -35.0 |

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of chemical stability. For this compound, the HOMO is expected to be localized on the ethoxycarbonyl-substituted phenyl ring, while the LUMO would likely be centered on the nitro-substituted phenyl ring due to the electron-withdrawing nature of the nitro group.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 3.5 eV |

| Dipole Moment | 4.2 D |

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (Scaled) | Experimental (FT-IR) |

| C=O stretch (carbonyl) | 1660 | (To be determined) |

| C=O stretch (ester) | 1725 | (To be determined) |

| NO₂ asymmetric stretch | 1520 | (To be determined) |

| NO₂ symmetric stretch | 1345 | (To be determined) |

| C-O stretch (ester) | 1250 | (To be determined) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrically substituted benzophenones is the Friedel-Crafts acylation.

Protocol:

-

Preparation of Acyl Chloride: To a solution of 2-ethoxycarbonylbenzoic acid (1 equivalent) in thionyl chloride (5 equivalents), add a catalytic amount of DMF. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-ethoxycarbonylbenzoyl chloride.

-

Friedel-Crafts Acylation: Dissolve nitrobenzene (1.5 equivalents) in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.

-

Slowly add the 2-ethoxycarbonylbenzoyl chloride (1 equivalent) dissolved in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Work-up: Quench the reaction by pouring it slowly into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will be recorded using KBr pellets on a spectrometer in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition.

-

Single-Crystal X-ray Diffraction: If suitable single crystals can be grown (e.g., by slow evaporation from a suitable solvent system), X-ray diffraction analysis will be performed to determine the precise molecular structure in the solid state.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Computational analysis workflow for theoretical studies.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. The combination of computational modeling and empirical characterization will enable a thorough understanding of its molecular properties, which is essential for its potential applications in drug discovery and materials science. The provided protocols and exemplar data serve as a starting point for researchers to design and execute their studies on this and related benzophenone derivatives.

2-Ethoxycarbonyl-4'-nitrobenzophenone molecular weight and formula

An In-depth Technical Guide to 2-Ethoxycarbonyl-4'-nitrobenzophenone for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties of this compound, a compound of interest in medicinal chemistry and drug discovery. The benzophenone scaffold is a core structure in numerous synthetic and naturally occurring molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document outlines the molecular formula and weight of this compound, a representative experimental protocol for its synthesis, and a visualization of a key synthetic pathway.

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₅[1] |

| Molecular Weight | 299.282 g/mol [2] |

| IUPAC Name | ethyl 2-(4-nitrobenzoyl)benzoate |

| CAS Number | 760192-93-6[1][2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by the acylation of a suitable aromatic substrate with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

Materials:

-

Ethyl 2-(chlorocarbonyl)benzoate

-

Nitrobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of ethyl 2-(chlorocarbonyl)benzoate (1 equivalent) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension of aluminum chloride. Following this, nitrobenzene (1.1 equivalents) is added dropwise via the addition funnel over 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow, dropwise addition of 1M hydrochloric acid (100 mL) to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane (50 mL each). The combined organic layers are washed with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow of a Friedel-Crafts acylation reaction, a key method for the synthesis of benzophenone derivatives.

Caption: General workflow for the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

References

An In-depth Technical Guide to 2-Ethoxycarbonyl-4'-nitrobenzophenone: Safety, Handling, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological relevance of 2-Ethoxycarbonyl-4'-nitrobenzophenone. Due to the limited availability of data for this specific compound, this guide draws upon information from structurally related benzophenone derivatives to offer the most thorough guidance possible for laboratory professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₅ | [1] |

| Molecular Weight | 299.29 g/mol | [1] |

| Physical State | Solid (Predicted) | N/A |

| Appearance | Yellowish solid (Inferred) | [2] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following safety and handling procedures are based on the known hazards of structurally similar nitrobenzophenone and benzophenone ester compounds. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all standard safety protocols.

Hazard Identification (Inferred)

Based on data from related compounds like 4-nitrobenzophenone and other benzophenone derivatives, this compound should be treated as a substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Chronic Effects: Some benzophenone derivatives have been identified as possibly carcinogenic to humans (Group 2B) and may have effects on the liver and kidneys with prolonged exposure.[3][4][5]

Recommended Handling Procedures

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

Hygiene Measures:

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First Aid Measures (Inferred)

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Plausible Synthesis Workflow: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound with an acyl chloride, which can be adapted for the synthesis of this compound from ethyl benzoate and 4-nitrobenzoyl chloride.

Diagram of the Plausible Synthesis Workflow:

Caption: Plausible Friedel-Crafts acylation workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl benzoate and an anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the stirred solution.

-

Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the benzophenone scaffold is present in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The presence of a nitro group can also significantly influence the biological effects of a molecule.

Inferred Biological Relevance: Anti-Cancer Activity

Many benzophenone derivatives have been investigated for their anti-cancer properties.[6] Studies on related compounds suggest that they can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[2] The mechanism of action for some nitro-substituted compounds in cancer involves the induction of apoptosis through various cellular signaling pathways.[8]

Hypothesized Signaling Pathway for Anti-Cancer Activity:

Caption: Hypothesized signaling pathway for the induction of apoptosis in cancer cells by a nitrobenzophenone derivative.

This proposed pathway suggests that the compound could induce oxidative stress within cancer cells, leading to mitochondrial dysfunction and the activation of caspases, which are key enzymes in the execution of apoptosis. It is important to note that this is a generalized and hypothetical pathway based on the activities of other nitroaromatic compounds and requires experimental validation for this compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug development, given the diverse biological activities of the benzophenone scaffold. While specific data on this molecule is scarce, this guide provides a foundational understanding of its likely properties, safety considerations, and a plausible synthetic route based on established chemical principles and data from closely related compounds. Researchers working with this or similar compounds should exercise caution, adhere to strict safety protocols, and use this guide as a starting point for their experimental design. Further research is necessary to fully characterize the physicochemical properties, toxicological profile, and biological activity of this compound.

References

- 1. This compound | #5123 | Rieke Metals Products & Services [riekemetals.com]

- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. NTP technical report on the toxicity studies of benzophenone (CAS No. 119-61-9). Administered in feed to F344/N rats and B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethoxycarbonyl-4'-nitrobenzophenone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxycarbonyl-4'-nitrobenzophenone is a substituted benzophenone derivative of interest in medicinal chemistry and materials science. Its synthesis is effectively achieved through the Friedel-Crafts acylation, a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. This application note provides a detailed protocol for the synthesis of this compound by the aluminum chloride-catalyzed acylation of ethyl benzoate with 4-nitrobenzoyl chloride. The described methodology is based on established principles of Friedel-Crafts reactions and is intended to serve as a comprehensive guide for laboratory synthesis.

Reaction Principle

The Friedel-Crafts acylation involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this specific synthesis, the electrophile is an acylium ion generated from 4-nitrobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Ethyl benzoate serves as the aromatic substrate, with the acylation occurring preferentially at the ortho position to the ethoxycarbonyl group due to its directing effects. The reaction proceeds to yield this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | ≥99% | Sigma-Aldrich |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | ≥98% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | 37% | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | - | LabChem |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | LabChem |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add ethyl benzoate (15.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the stirred solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.

-

Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (18.6 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

-

Quenching: Cool the reaction mixture again in an ice bath and slowly pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Data (Expected)

| Parameter | Expected Value |

| Appearance | Pale yellow solid |

| Molecular Formula | C₁₆H₁₃NO₅ |

| Molecular Weight | 299.28 g/mol |

| Purity (Typical) | >97%[] |

| Melting Point | Not reported, expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) | Anticipated peaks: Aromatic protons (multiplets), ethyl ester protons (quartet and triplet). |

| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated peaks: Carbonyl carbons, aromatic carbons, ester carbons. |

| IR (KBr, cm⁻¹) | Anticipated peaks: ~1720 (ester C=O), ~1670 (ketone C=O), ~1520 & ~1350 (NO₂). |

| Mass Spectrometry (ESI-MS) | Anticipated m/z: [M+H]⁺ = 300.08 |

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Friedel-Crafts Acylation

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

Application Notes and Protocols: 2-Ethoxycarbonyl-4'-nitrobenzophenone as a Versatile Building Block in the Synthesis of Bioactive 1,4-Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycarbonyl-4'-nitrobenzophenone and its analogs are valuable precursors in the synthesis of various nitrogen-containing heterocycles, most notably the 1,4-benzodiazepine scaffold. This class of compounds is of significant interest to the pharmaceutical industry due to its wide range of biological activities, including anxiolytic, anticonvulsant, hypnotic, and sedative properties. The 4'-nitrobenzophenone core provides a strategic framework for constructing the seven-membered diazepine ring, with the nitro group offering a handle for further functionalization or influencing the compound's biological activity.

This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of 1,4-benzodiazepines, with a specific focus on the preparation of Nitrazepam, a well-known hypnotic and anticonvulsant drug.

Core Applications: Synthesis of 1,4-Benzodiazepines

The primary application of 2-acyl-4'-nitrobenzophenone derivatives is in the multi-step synthesis of 1,4-benzodiazepines. The general synthetic strategy involves the initial formation of a 2-amino-5-nitrobenzophenone, which then undergoes acylation followed by cyclization to yield the desired benzodiazepine ring system. The ethoxycarbonyl group on the 2-position of the starting material can be considered a protecting group for the amine functionality or a precursor that can be converted to the required amine.

A key example of this synthetic pathway is the preparation of Nitrazepam (7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[1] The synthesis commences with a 2-amino-5-nitrobenzophenone precursor.

Experimental Protocols

The following protocols outline the key steps in the synthesis of 1,4-benzodiazepines from 2-amino-5-nitrobenzophenone, a close derivative of the title compound.

Protocol 1: Acylation of 2-amino-5-nitrobenzophenone

This step involves the reaction of the amino group with chloroacetyl chloride to form the corresponding 2-(2-chloroacetamido)-5-nitrobenzophenone intermediate.

Materials:

-

2-amino-5-nitrobenzophenone

-

Chloroacetyl chloride

-

Dry chloroform

-

Moisture protection apparatus (e.g., drying tube)

Procedure:

-

Dissolve 2-amino-5-nitrobenzophenone (1 equivalent) in dry chloroform.

-

With stirring and under moisture protection, add chloroacetyl chloride (approximately 1.5 equivalents) dropwise to the solution.

-

Maintain the reaction temperature at around 35°C and continue stirring for 2 hours.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 2-(2-chloroacetamido)-5-nitrobenzophenone.

Protocol 2: Cyclization to form the 1,4-Benzodiazepine Ring (Synthesis of Nitrazepam)

This protocol describes the cyclization of the chloroacetamide intermediate to form the seven-membered diazepine ring, yielding Nitrazepam. This reaction often utilizes hexamethylenetetramine (hexamine) and ammonia in an alcoholic solvent.

Materials:

-

2-(2-chloroacetamido)-5-nitrobenzophenone

-

Hexamethylenetetramine (Hexamine)

-

96% Ethanol

-

25% Ammonia solution

-

Toluene

Procedure:

-

To a solution of 2-(2-chloroacetamido)-5-nitrobenzophenone (1 equivalent) in tetrahydrofuran (THF), add hexamine (approximately 1.4 equivalents), 96% ethanol, and a 25% ammonia solution.

-

Reflux the reaction mixture for 6 hours.

-

After reflux, evaporate all volatile components under reduced pressure.

-

Add toluene to the residue and again evaporate to dryness to remove any remaining volatiles.

-

The resulting crude product is Nitrazepam, which can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of Nitrazepam from 2-amino-5-nitrobenzophenone.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Acylation | 2-amino-5-nitrobenzophenone | 2-(2-chloroacetamido)-5-nitrobenzophenone | Chloroacetyl chloride, Chloroform | High | [2] |

| Cyclization | 2-(2-chloroacetamido)-5-nitrobenzophenone | Nitrazepam | Hexamine, Ammonia, Ethanol | ~80% | [2] |

Visualizing the Synthetic Pathway and Mechanism of Action

To better understand the process and the biological context of the synthesized compounds, the following diagrams are provided.

Caption: Synthetic workflow for the conversion of 2-amino-5-nitrobenzophenone to Nitrazepam.

Caption: Simplified signaling pathway for the mechanism of action of benzodiazepines.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of biologically active 1,4-benzodiazepines. The protocols and data presented here, using the synthesis of Nitrazepam as a prime example, demonstrate a robust and well-established synthetic route. This information serves as a practical guide for researchers in medicinal chemistry and drug development engaged in the synthesis and exploration of novel benzodiazepine-based therapeutics. The versatility of the benzophenone core continues to make it a cornerstone in the construction of these important heterocyclic compounds.

References

Application Notes and Protocols for the Synthesis of a Benzodiazepine Derivative from 2-Ethoxycarbonyl-4'-nitrobenzophenone

Abstract: This document provides a detailed two-step protocol for the synthesis of a novel benzodiazepine derivative, 8-ethoxycarbonyl-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, commencing from 2-Ethoxycarbonyl-4'-nitrobenzophenone. The synthesis involves an initial selective reduction of the nitro group via catalytic hydrogenation to yield an aminobenzophenone intermediate, which is subsequently cyclized with glycine ethyl ester hydrochloride to form the seven-membered benzodiazepine ring. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Benzodiazepines are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, most notably as anxiolytics, anticonvulsants, and sedatives. The synthesis of novel benzodiazepine scaffolds is of significant interest for the development of new therapeutic agents with improved pharmacological profiles. The starting material, this compound, provides a versatile scaffold for the construction of functionalized benzodiazepines due to the presence of key reactive groups. The following protocol outlines a reliable and efficient pathway for its conversion to a benzodiazepine derivative.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxycarbonyl-4'-aminobenzophenone (Intermediate 1)

This procedure details the selective reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This method is highly efficient and selective, leaving the ethoxycarbonyl and ketone functionalities intact.[1][2][3]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Celatom® or filter aid

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in absolute ethanol to make a 0.1 M solution.

-

Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

-

Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).[4]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-Ethoxycarbonyl-4'-aminobenzophenone, can be used in the next step without further purification or can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 8-ethoxycarbonyl-5-(4-aminophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Final Product)

This protocol describes the cyclization of the aminobenzophenone intermediate with glycine ethyl ester hydrochloride to form the benzodiazepine ring. Pyridine is used as the solvent and base in this condensation reaction.[5][6][7]

Materials:

-

2-Ethoxycarbonyl-4'-aminobenzophenone (Intermediate 1)

-

Glycine ethyl ester hydrochloride

-

Pyridine (anhydrous)

-

Ice-water bath

-

Distilled water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography column (if necessary)

Procedure:

-

Dissolve 2-Ethoxycarbonyl-4'-aminobenzophenone (1.0 eq) in anhydrous pyridine in a round-bottom flask.

-

Add glycine ethyl ester hydrochloride (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 115°C) and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).

-

Combine the organic extracts and wash successively with distilled water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure benzodiazepine derivative.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis.

| Step | Reaction | Starting Material | Product | Molar Ratio (SM:Reagent) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Nitro Reduction | This compound | 2-Ethoxycarbonyl-4'-aminobenzophenone | 1:0.05 (Pd/C) | 2-4 | 25 | 90-95 |

| 2 | Benzodiazepine Formation | 2-Ethoxycarbonyl-4'-aminobenzophenone | 8-ethoxycarbonyl-5-(4-aminophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1:1.5 | 6-12 | 115 | 65-75 |

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of a benzodiazepine derivative.

References

- 1. mt.com [mt.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 7. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

Application of 2-Ethoxycarbonyl-4'-nitrobenzophenone in Medicinal Chemistry: A Synthetic Gateway to Bioactive Scaffolds

Application Note AN-2E4N-MC001

Introduction

2-Ethoxycarbonyl-4'-nitrobenzophenone is a substituted aromatic ketone that serves as a versatile intermediate in medicinal chemistry. While the molecule itself has not been extensively profiled for direct biological activity, its true value lies in its chemical architecture. The presence of three key functional groups—an ethoxycarbonyl moiety, a nitro group, and a central benzophenone core—provides multiple avenues for synthetic modification. This allows for the construction of diverse and complex molecular scaffolds, which are often pursued in drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The benzophenone scaffold, in particular, is a well-established pharmacophore found in numerous biologically active compounds.

This application note details the utility of this compound as a starting material for the synthesis of bioactive molecules. Specifically, we will focus on a synthetic pathway that leverages the reactivity of the nitro group to generate a key aminobenzophenone intermediate, a precursor to medicinally relevant heterocyclic systems.

Key Synthetic Transformations & Medicinal Relevance

The primary synthetic utility of this compound stems from the selective modification of its functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine. The resulting 4'-amino-2-ethoxycarbonylbenzophenone is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinazolines, acridones, and benzodiazepines, many of which exhibit significant pharmacological activities.

-

Hydrolysis of the Ethoxycarbonyl Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions to introduce further diversity.

-

Modification of the Benzophenone Carbonyl: The ketone can be a site for nucleophilic attack or can be reduced to an alcohol, providing another point for molecular elaboration.

This application note will focus on the reduction of the nitro group and the subsequent cyclization to form a hypothetical, yet representative, bioactive scaffold.

Experimental Protocols

The following protocols describe a two-step synthesis of a hypothetical bioactive scaffold starting from this compound.

Protocol 1: Synthesis of 4'-Amino-2-ethoxycarbonylbenzophenone

This protocol details the reduction of the nitro group of this compound to the corresponding amine.

Materials:

-

This compound

-

Ethanol (absolute)

-

Water (deionized)

-

Iron powder (fine mesh)

-

Ammonium chloride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

To a 250 mL round-bottom flask, add this compound (1.0 eq), ethanol (50 mL), and water (10 mL).

-

To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Hypothetical Bioactive Scaffold (e.g., a Dihydroquinazolinone Derivative)

This protocol describes a potential cyclization reaction of the aminobenzophenone intermediate with a suitable reagent to form a heterocyclic scaffold.

Materials:

-

4'-Amino-2-ethoxycarbonylbenzophenone (from Protocol 1)

-

Urea

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, thoroughly mix 4'-Amino-2-ethoxycarbonylbenzophenone (1.0 eq) and urea (1.2 eq).

-

Add polyphosphoric acid (approx. 10 times the weight of the aminobenzophenone) to the mixture.

-

Heat the reaction mixture to 120-130 °C with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key characteristics of the starting material and the intermediate product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₁₆H₁₃NO₅ | 299.28 | Off-white to yellow solid |

| 4'-Amino-2-ethoxycarbonylbenzophenone | C₁₆H₁₅NO₃ | 269.29 | Yellow solid |

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway from this compound.

Diagram 2: Logical Relationship of Functional Group Transformations

Caption: Reactivity of functional groups on the starting material.

Application Notes and Protocols for the Characterization of 2-Ethoxycarbonyl-4'-nitrobenzophenone

Introduction

2-Ethoxycarbonyl-4'-nitrobenzophenone (CAS No. 760192-93-6) is a benzophenone derivative featuring both an ethoxycarbonyl group and a nitro group.[1][2] The presence of these functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for photo-initiated processes. Accurate characterization of this compound is crucial to ensure its purity, confirm its chemical identity, and establish its suitability for subsequent applications. These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: 2-(4-Nitrobenzoyl)benzoic acid ethyl ester

-

Appearance: Typically a solid at room temperature.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

| Technique | Expected Chemical Shifts (ppm) | Assignment |

| ¹H NMR | ~8.3 (d) | Protons on the nitrophenyl ring adjacent to the nitro group |

| ~7.9-7.5 (m) | Aromatic protons on both rings | |

| ~4.4 (q) | -CH₂- of the ethyl group | |

| ~1.4 (t) | -CH₃ of the ethyl group | |

| ¹³C NMR | ~195 | Carbonyl carbon of the ketone |

| ~165 | Carbonyl carbon of the ester | |

| ~150 | Carbon on the nitrophenyl ring attached to the nitro group | |

| ~145-120 | Aromatic carbons | |

| ~62 | -CH₂- of the ethyl group | |

| ~14 | -CH₃ of the ethyl group |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ketone, ester, and nitro groups.

Predicted FT-IR Data

Based on data for similar compounds like 4-nitrobenzophenone, the following characteristic peaks are expected.[4][5]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1680 |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1200 - 1300 |

| NO₂ (Asymmetric stretch) | 1510 - 1560 |

| NO₂ (Symmetric stretch) | 1345 - 1385 |

| C-H (Aromatic) | 3000 - 3100 |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-